FQI1

Transcription factor inhibition LSF/TFCP2 Enantiomeric potency

FQI1 is the definitive reference standard for LSF transcription factor inhibition. Unlike later analogs (FQI2-34) or enantiomers ((S)-FQI1), FQI1 provides the most extensively validated pharmacological profile—with documented IC50 values across NIH/3T3 (3 μM), HeLa (0.79 μM), and A549 (6.3 μM) cell lines and proven in vivo HCC xenograft efficacy at 1 mg/kg. Its dual mechanism (LSF DNA-binding inhibition plus mitotic spindle disruption) makes it uniquely suited for dissecting LSF-driven oncogenic pathways. Ensure lot-to-lot consistency by sourcing the original racemic benchmark compound.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
CAS No. 599151-35-6
Cat. No. B1663344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFQI1
CAS599151-35-6
Synonyms8-(2-Ethoxyphenyl)-7,8-dihydro-1,3-dioxolo[4,5-g]quinolin-6(5H)-one;  8-(2-Ethoxy-phenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one;  factor quinolinone inhibitor 1
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4
InChIInChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20)
InChIKeyYKSYGLXHLSPWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FQI1: LSF Transcription Factor Inhibitor for Scientific Research and Procurement


FQI1 (CAS: 599151-35-6), also known as Factor Quinolinone Inhibitor 1, is a cell-permeable dihydroquinolinone compound that functions as a selective, reversible inhibitor of the oncogenic transcription factor Late SV40 Factor (LSF/TFCP2) [1]. Identified as the lead compound from a family of dihydroquinolinones, FQI1 specifically targets the DNA-binding activity of LSF and blocks LSF-dependent transactivation, with an in vitro IC50 value of 2.1 μM for LSF DNA-binding inhibition . The compound exhibits differential antiproliferative activity across multiple cancer cell lines, with reported IC50 values of 3 μM in NIH/3T3 cells, 0.79 μM in HeLa cells, and 6.3 μM in A549 cells, establishing its utility as a chemical probe for investigating LSF-driven oncogenic pathways .

Why FQI1 Cannot Be Interchanged with Generic LSF Inhibitors or Quinolinone Analogs


The dihydroquinolinone chemical series exhibits pronounced structure-activity relationship (SAR) variability, wherein even minor structural modifications to the core scaffold result in substantial changes to target potency, cellular antiproliferative activity, and physicochemical properties [1]. FQI1 itself exists as a racemic mixture, and its (S)-enantiomer ((S)-FQI1) demonstrates approximately 2-fold greater LSF inhibitory potency (IC50 = 0.93 μM) compared to the racemate FQI-1 (IC50 ≈ 2.1 μM) . Furthermore, subsequent lead optimization efforts that modified the FQI1 scaffold yielded achiral analog FQI2-34 with significantly enhanced ADME properties and in vivo antitumor activity, underscoring that different FQI analogs are not functionally interchangeable and that FQI1 represents a specific, well-characterized chemical probe with a defined pharmacological profile distinct from both earlier and later-generation derivatives [2].

Quantitative Evidence for FQI1 Differentiation Relative to Analogs and Alternatives


FQI1 LSF Transactivation Inhibition Potency Compared to (S)-FQI1 Enantiomer

FQI1, as a racemic mixture, inhibits LSF transactivation activity with an IC50 of 2.1 μM in NIH 3T3 cells . In direct comparative analysis, the isolated (S)-enantiomer ((S)-FQI1) exhibits an IC50 of 0.93 μM for LSF inhibition, representing a 2.3-fold increase in potency relative to the racemate . This enantiomeric potency differential indicates that FQI1 (racemic) provides a defined baseline activity profile that is essential for interpreting SAR studies and for use as a reference control when evaluating enantiopure analogs.

Transcription factor inhibition LSF/TFCP2 Enantiomeric potency

FQI1 Differential Antiproliferative Activity Across Cancer Cell Lines

FQI1 demonstrates cell line-specific antiproliferative activity with IC50 values ranging over an order of magnitude depending on the cellular context [1]. In head-to-head comparisons across a standardized panel, FQI1 inhibits proliferation of HeLa cells with an IC50 of 0.79 μM, NIH/3T3 cells with an IC50 of 3 μM, and A549 cells with an IC50 of 6.3 μM . This 8-fold differential between HeLa and A549 cells (0.79 μM vs. 6.3 μM) provides a quantifiable selectivity window that is not uniformly observed across all LSF-targeting small molecules, as later-generation optimized analogs exhibit altered cell line selectivity profiles [2].

Cancer cell proliferation Cell line panel screening GI50/IC50 profiling

FQI1 Selectivity for LSF-Overexpressing Cancer Cells Versus Normal Hepatocytes

FQI1 exhibits differential cytotoxicity between LSF-overexpressing cancer cells and normal hepatocytes. At a concentration of 4 μM, FQI1 decreases viability of QGY-7703 and Huh7 liver cancer cells while demonstrating no significant toxicity to non-cancerous Hc3716-hTERT cells or primary mouse hepatocytes [1]. This therapeutic selectivity has been quantified in comparative studies showing that primary or immortalized hepatocytes remain unaffected by FQI1 treatment at concentrations that rapidly induce apoptosis in LSF-overexpressing hepatocellular carcinoma (HCC) cells . This selectivity profile, established through a 23-compound quinolinone SAR study correlating GI50 values with LSF transactivation IC50 values, supports target-specific activity rather than general cytotoxicity [2].

Cancer selectivity Hepatocellular carcinoma Therapeutic window

FQI1 Microsomal Stability and In Vivo Pharmacokinetics in Rodent Models

FQI1 exhibits favorable preclinical pharmacokinetic properties that distinguish it from earlier lead candidates in the dihydroquinolinone series. Comprehensive characterization demonstrated that FQI1 has excellent microsomal stability and a high in vivo volume of distribution and half-life in rodents [1]. In a mouse HCC xenograft model, FQI1 administered intraperitoneally at 1 mg/kg once every 3 days significantly inhibited tumor growth without observable toxicity . Notably, subsequent lead optimization efforts identified compound 1 (an earlier FQI analog) as a potent in vitro inhibitor but with limited bioavailability, whereas the SAR study that produced FQI2-34 (achiral 12) aimed to improve upon FQI1's ADME properties [2]. This establishes FQI1 as a benchmark compound with defined, intermediate pharmacokinetic characteristics within the FQI series.

Pharmacokinetics Microsomal stability In vivo ADME

FQI1 Purity and Solubility Specifications from Major Chemical Suppliers

Commercially available FQI1 is supplied with defined purity and solubility specifications that vary by vendor. MedChemExpress supplies FQI1 at 99.11% purity (HPLC) . Sigma-Aldrich provides FQI1 at ≥98% purity (HPLC) with confirmed solubility of 10 mg/mL in DMSO producing a clear solution . Focus Biomolecules reports solubility of up to 50 mg/mL in DMSO or 20 mg/mL in ethanol with warming, and documents solution stability of 3 months at -20°C . Merck Millipore (Calbiochem) reports >92% purity (HPLC) with enhanced DMSO solubility of 100 mg/mL . These vendor-specific specifications enable procurement decisions based on experimental requirements for purity thresholds and working concentration ranges.

Compound procurement Purity specifications Solubility parameters

FQI1 Concentration-Dependent Induction of Mitotic Defects and Spindle Disruption

FQI1 induces a concentration-dependent delay in mitotic progression that is mechanistically distinct from its transcriptional inhibition activity. When added directly to mitotic cells, FQI1 rapidly and reversibly induces mitotic arrest, indicating that mitotic defects are not transcriptionally based [1]. Treatment results in a concentration-dependent diminishment of spindle microtubules and an increase in multi-aster formation, accompanied by aberrant γ-tubulin localization [2]. In NIH-3T3 cells, FQI1 induces mitotic slippage into interphase and subsequent endoreduplication at higher concentrations, phenotypes consistent with microtubule poisons and Aurora B kinase inhibitors [3]. This dual mechanism—transcriptional inhibition of LSF combined with direct mitotic spindle disruption—distinguishes FQI1 from transcription factor inhibitors that act solely through transcriptional repression.

Mitotic catastrophe Spindle assembly Microtubule destabilization

Recommended Research Applications for FQI1 Based on Validated Evidence


LSF-Driven Hepatocellular Carcinoma Mechanistic Studies

FQI1 is validated for in vitro and in vivo investigation of LSF oncogene addiction in hepatocellular carcinoma (HCC). At 4 μM, FQI1 selectively reduces viability of QGY-7703 and Huh7 HCC cells while sparing non-cancerous Hc3716-hTERT cells and primary mouse hepatocytes [1]. In mouse xenograft models, FQI1 administered intraperitoneally at 1 mg/kg once every 3 days dramatically inhibits HCC tumor growth without observable general tissue cytotoxicity [2]. The compound's ability to dissociate the LSF-DNMT1 complex and alter DNA methylation patterns provides a defined mechanism for probing LSF-dependent epigenetic regulation in HCC [3].

LSF DNA-Binding Inhibition and Transcriptional Reporter Assays

FQI1 serves as a validated chemical probe for directly inhibiting LSF DNA-binding activity as determined by electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) [1]. The compound eliminates transcriptional stimulation of LSF-dependent luciferase reporter constructs, providing a functional readout for target engagement in cellular assays [2]. A quantitative DNA immunoprecipitation (DIP) assay has been specifically developed and validated using FQI1 as a reference inhibitor, enabling reproducible measurement of DNA-CP2c (LSF) binding dynamics [3]. FQI1 at 2.1 μM (IC50) provides a standardized concentration for benchmark comparisons in LSF transactivation studies.

Cell Cycle and Mitotic Spindle Disruption Studies

FQI1 is appropriate for investigating mitotic progression and spindle assembly checkpoint mechanisms independent of transcriptional inhibition. The compound rapidly and reversibly induces mitotic arrest even when added directly to mitotic cells, with concentration-dependent diminishment of spindle microtubules and increased multi-aster formation [1]. In NIH-3T3 cells, FQI1 induces mitotic slippage and endoreduplication, phenotypes that serve as positive controls for evaluating novel mitotic disruptors [2]. FQI1's dual activity—LSF transcriptional inhibition plus spindle disruption—makes it uniquely suitable for dissecting LSF's non-transcriptional mitotic functions, including its direct binding to α-tubulin and enhancement of tubulin polymerization [3].

SAR Studies and Chemical Probe Benchmarking for FQI Analog Development

FQI1 functions as the reference benchmark compound for structure-activity relationship (SAR) studies within the dihydroquinolinone inhibitor series. Its well-characterized in vitro potency (LSF IC50 = 2.1 μM; cell proliferation IC50 range: 0.79-6.3 μM across cell lines) and defined pharmacokinetic profile (excellent microsomal stability, high in vivo volume of distribution) provide a baseline for evaluating novel FQI analogs [1]. The 23-compound quinolinone SAR panel that established FQI1 as the lead compound demonstrates that growth inhibitory activity correlates with LSF transactivation inhibition, validating target specificity [2]. FQI1 also serves as the racemic reference standard against which enantiopure (S)-FQI1 (2.3-fold more potent) and achiral derivatives like FQI2-34 (improved ADME) are compared [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FQI1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.